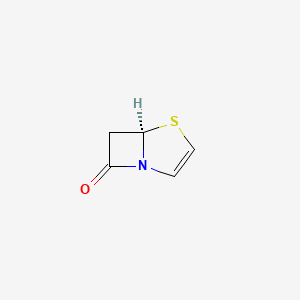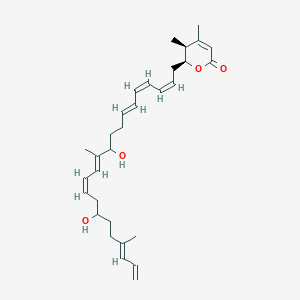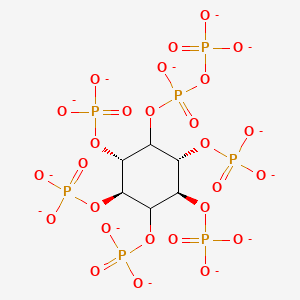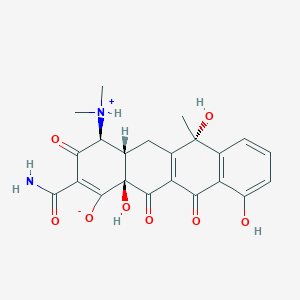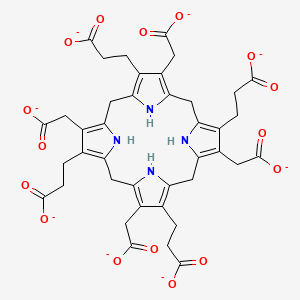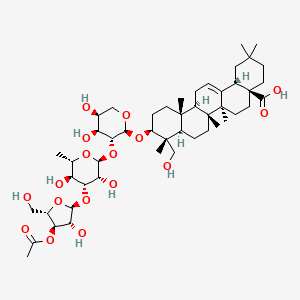
Tellurium, isotope of mass 128
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium-128 (Te-128) is an isotope of Tellurium. It has an atomic number of 52, which means it has 52 protons. The mass number A is 128, which is the number of nucleons (protons and neutrons combined). It has 76 neutrons (N). The isotopic mass is 127.904461 (6) u, which is the atomic weight of Tellurium-128 . The nuclide mass, calculated nuclear mass without electrons, is 127.8759366 u .
Synthesis Analysis
Tellurium-128 is a naturally occurring isotope. It is one of the eight isotopes of Tellurium found on Earth . It is also used in imaging mass cytometry due to its cell permeability, synthetic versatility, and application to sequential labelling with isotopologous probes .Molecular Structure Analysis
The molecular structure of Tellurium-128 is similar to other isotopes of Tellurium. It has 52 protons and 76 neutrons. The charge radius is 4.7346 (28) femtometer fm .Chemical Reactions Analysis
Tellurium-128, like other isotopes of Tellurium, exhibits unique properties that differentiate it from its lighter chalcogen analogues (sulfur and selenium). These properties have led to a variety of applications in both inorganic and organic chemistry, as well as materials science .Physical And Chemical Properties Analysis
Tellurium-128 has a nuclear binding energy of 1081.44057597 MeV per nucleus . The specific activity α is 1.353553161474 × 10^-11 Bq g^-1 . The spin and parity are 0+ .Aplicaciones Científicas De Investigación
1. Precision in Isotope Ratio Measurements
The advancement in mass spectrometric techniques, specifically multiple-collector inductively coupled plasma-mass spectrometry (MC-ICPMS), has significantly improved the precision and accuracy in determining Te isotope compositions. This progress is vital in analyzing solar system materials such as meteorites and sulfides, enhancing our understanding of cosmic processes (Fehr, Rehkämper, & Halliday, 2004).
2. Astrophysical Insights
Te isotopes, including Te-128, play a critical role in astrophysics. Studies on carbonaceous chondrites using MC-ICPMS have provided insights into nucleosynthetic pathways and initial solar system abundances of r-process nuclides, thereby contributing to our understanding of the early solar system (Fehr, Rehkämper, Halliday, Schönbächler, Hattendorf, & Günther, 2006).
3. Geological Sample Analysis
Advancements in analytical methods, such as the use of ethanol as a matrix modifier in inductively coupled plasma mass spectrometry (ICP-MS), have improved the direct determination of Te, including isotope 128, in geological samples. This progress facilitates more accurate geochemical studies and resource exploration (Hu, Gao, Günther, Hu, Liu, & Yuan, 2006).
4. Nuclear Physics and Shell Model Studies
Research on the symmetric and asymmetric structural evolutions of Te isotopes, including Te-128, across the N = 82 shell closure, has provided valuable data for nuclear physics. These studies contribute to our understanding of nuclear structures and behaviors (Jiang, Zhou, Lei, Shen, & Bao, 2021).
5. Environmental and Health Impact Studies
Investigations on Te isotopes, including Te-128, have been crucial in assessing environmental and health impacts following nuclear accidents, such as the Fukushima Daiichi Nuclear Power Plant disaster. This research aids in understanding the dispersion and effects of radioactive isotopes in the environment (Tagami, Uchida, Ishii, & Zheng, 2013).
6. Nuclear Reactor Monitoring and Safety
Te-128, as a result of its properties and abundance, plays a role in nuclear safety and reactor monitoring. Research on beta decay processes of Te-128 and other isotopes has implications for understanding nuclear reactions and enhancing reactor safety measures (Arnaboldi et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tellurium-128 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[128Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.904461 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium, isotope of mass 128 | |
CAS RN |
14390-75-1 |
Source


|
| Record name | Tellurium, isotope of mass 128 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

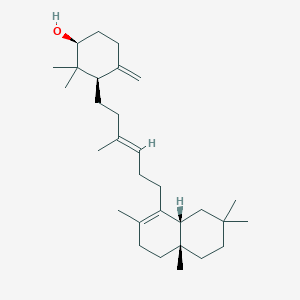
![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
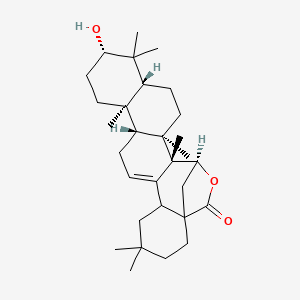
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)
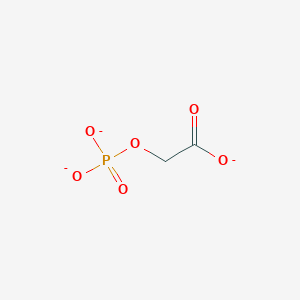
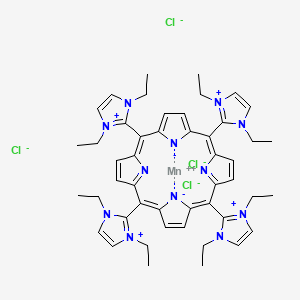
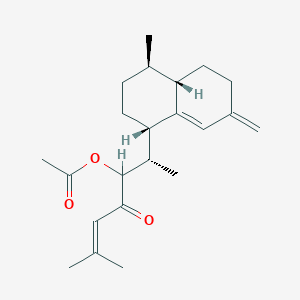
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)
